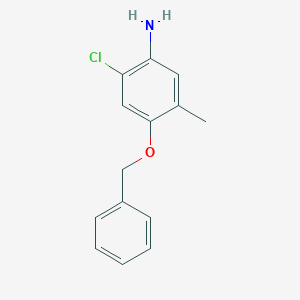
3-Fluoro-5-(1H-imidazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(1H-imidazol-1-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a fluorine atom at the third position and an imidazole ring at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(1H-imidazol-1-yl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzaldehyde.
Imidazole Introduction: The imidazole ring is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 3-fluorobenzaldehyde with imidazole in the presence of a suitable base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-(1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Fluoro-5-(1H-imidazol-1-yl)benzoic acid.
Reduction: 3-Fluoro-5-(1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(1H-imidazol-1-yl)benzaldehyde depends on its application:
Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity.
Receptor Modulation: The compound can interact with specific receptors, altering their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-(1H-imidazol-1-yl)benzaldehyde: Similar structure but with the imidazole ring at the fourth position.
5-Fluoro-2-(1H-imidazol-1-yl)benzaldehyde: Fluorine atom at the fifth position and imidazole at the second position.
Uniqueness
3-Fluoro-5-(1H-imidazol-1-yl)benzaldehyde is unique due to the specific positioning of the fluorine and imidazole groups, which can influence its reactivity and interaction with biological targets differently compared to its isomers.
Eigenschaften
Molekularformel |
C10H7FN2O |
|---|---|
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
3-fluoro-5-imidazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-9-3-8(6-14)4-10(5-9)13-2-1-12-7-13/h1-7H |
InChI-Schlüssel |
XUBXZXJSTVXTRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Spiro[4.4]nonane-1-thiol](/img/structure/B13307992.png)


![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one](/img/structure/B13308012.png)
![1-[(3-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13308024.png)
![2,2,2-trifluoro-N-[4-(3-fluoro-4-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B13308028.png)
![{[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13308030.png)

![6-Methoxy-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13308040.png)
![3-[3-(Aminomethyl)phenyl]aniline](/img/structure/B13308052.png)
